molecular formula C15H9ClO B14126935 1-(3-Chlorophenyl)-3-phenylprop-2-yn-1-one

1-(3-Chlorophenyl)-3-phenylprop-2-yn-1-one

Cat. No.: B14126935
M. Wt: 240.68 g/mol
InChI Key: ALBXVXMWQUBLPS-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-phenylprop-2-yn-1-one is an organic compound characterized by the presence of a chlorophenyl group and a phenyl group attached to a propynone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-phenylprop-2-yn-1-one typically involves the reaction of 3-chlorobenzaldehyde with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-phenylprop-2-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) in the presence of solvents like ethanol.

    Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂), and nitrating agents like nitric acid (HNO₃) in sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(3-Chlorophenyl)-3-phenylprop-2-yn-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-phenylprop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or disrupt the function of membrane proteins, resulting in altered signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Chloromethcathinone (3-CMC): A synthetic cathinone with a similar chlorophenyl group.

    1-(3-Chlorophenyl)piperazine (mCPP): A compound with a chlorophenyl group attached to a piperazine ring.

Uniqueness

1-(3-Chlorophenyl)-3-phenylprop-2-yn-1-one is unique due to its propynone backbone, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H9ClO

Molecular Weight

240.68 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-phenylprop-2-yn-1-one

InChI

InChI=1S/C15H9ClO/c16-14-8-4-7-13(11-14)15(17)10-9-12-5-2-1-3-6-12/h1-8,11H

InChI Key

ALBXVXMWQUBLPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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